Foreword: The Strategic Value of Fluorinated Heterocycles
Foreword: The Strategic Value of Fluorinated Heterocycles
An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile (CAS 32415-91-1)
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the subtle yet profound modulation of a molecule's physicochemical and biological profile.[1] Among these scaffolds, fluorinated thiophenes have emerged as particularly valuable building blocks. The thiophene ring is a well-established "privileged pharmacophore," frequently serving as a bioisosteric replacement for phenyl rings to improve metabolic stability and binding interactions.[2][3]
This guide focuses on 5-Fluorothiophene-2-carbonitrile (CAS No. 32415-91-1), a versatile intermediate that combines three key structural motifs: the biologically active thiophene core, the metabolic-stability-enhancing fluorine atom, and the synthetically adaptable nitrile group. This combination makes it a highly sought-after precursor for the synthesis of novel therapeutic agents and advanced organic materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and safe handling.
Core Physicochemical & Computational Properties
5-Fluorothiophene-2-carbonitrile is typically supplied as a liquid with high purity, requiring specific storage conditions to ensure its stability.[4] A comprehensive summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 32415-91-1 | [4][5] |
| Molecular Formula | C₅H₂FNS | [4][6][7] |
| Molecular Weight | 127.14 g/mol | [4][7] |
| Physical Form | Liquid | |
| Purity | ≥98% | [4] |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [8] |
| SMILES | FC1=CC=C(S1)C#N | [4] |
| InChI Key | FJVHOYMXDVKVCS-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |
| logP | 1.75888 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
Synthesis Pathway and Methodologies
While multiple synthetic routes are conceivable, a common and effective strategy for the preparation of 5-Fluorothiophene-2-carbonitrile involves the cyanation of a pre-fluorinated thiophene precursor, such as 2-bromo-5-fluorothiophene. This transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method in modern organic synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Fluorothiophene-2-carbonitrile.
Exemplary Protocol: Palladium-Catalyzed Cyanation
This protocol describes the conversion of 2-bromo-5-fluorothiophene to the target compound. The causality behind this choice of methodology lies in its high functional group tolerance, generally good yields, and the commercial availability of the necessary precursors and catalysts.
Materials:
-
2-Bromo-5-fluorothiophene
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions
Procedure:
-
Inert Atmosphere Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with the inert gas for 15-20 minutes. Rationale: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.
-
Reagent Addition: To the flask, add 2-bromo-5-fluorothiophene (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.05 eq). Rationale: Zinc cyanide is used as a less toxic and more reliable cyanide source compared to alkali metal cyanides. A sub-stoichiometric amount is often sufficient. The catalyst loading is typical for cross-coupling reactions.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M). Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble palladium species. Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine. Rationale: The aqueous wash removes residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Fluorothiophene-2-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-Fluorothiophene-2-carbonitrile stems from the distinct reactivity of its nitrile group and the fluorinated aromatic ring.
Key Transformations of the Nitrile Group
The electron-withdrawing nature of the nitrile group makes it susceptible to a variety of nucleophilic additions.[9] These transformations provide access to several important functional groups, making it a valuable synthetic handle.
Caption: Key reactions involving the nitrile group.
A. Hydrolysis to Carboxylic Acid The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-fluorothiophene-2-carboxylic acid, a valuable intermediate for amide couplings. A simple protocol involves heating with aqueous sodium hydroxide.[10]
-
Protocol:
-
Combine 5-Fluorothiophene-2-carbonitrile (1.0 eq) with 1N aqueous sodium hydroxide in a flask.
-
Heat the mixture at 100 °C for 2-3 hours.
-
Cool the reaction to room temperature and acidify with 1N hydrochloric acid to a pH of 1.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to obtain the carboxylic acid.[11]
-
B. Reduction to Primary Amine Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, (5-fluorothiophen-2-yl)methanamine.[12] This amine serves as a crucial building block for introducing the fluorothiophene motif into larger molecules.
C. Reaction with Organometallics Grignard reagents (R-MgBr) or organolithium reagents add to the nitrile to form an intermediate imine salt, which upon acidic workup, yields a ketone.[9][12] This provides a direct route to 2-acyl-5-fluorothiophenes.
Applications in Drug Discovery and Materials Science
The structural features of 5-Fluorothiophene-2-carbonitrile make it an exemplary building block for programs in drug discovery and organic electronics.
Rationale in Medicinal Chemistry
The design of bioactive molecules often relies on the strategic combination of pharmacophores that favorably influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.
Caption: Structure-function relationships in drug design.
-
Thiophene Core: As a heterocyclic aromatic ring, thiophene is a proven bioisostere of a benzene ring, often improving pharmacokinetic profiles.[2] Its electron-rich nature allows it to participate in crucial π-π stacking interactions with biological targets.[3]
-
Fluorine Substitution: The introduction of fluorine at the 5-position is a classic medicinal chemistry strategy. It can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.[1][3] Furthermore, fluorine can increase lipophilicity, aiding in membrane permeability, and can form key hydrogen bonds or dipole interactions within a target's active site.[1]
-
Nitrile Group: The nitrile functionality is present in over 30 approved pharmaceutical agents.[13] It is metabolically robust and can act as a potent hydrogen bond acceptor, mimicking carbonyl groups and forming critical interactions with enzyme active sites, as seen in various kinase inhibitors.[13][14]
This molecule is therefore a precursor for compounds targeting a wide range of diseases, including cancer (e.g., VEGFR-2 inhibitors) and cardiovascular conditions.[14][15]
Safety, Handling, and Storage
5-Fluorothiophene-2-carbonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P405, P501 | [16] |
Handling Recommendations:
-
Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of vapors.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[18] Keep away from heat, sparks, and open flames.[16]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
The recommended storage temperature is between 2-8 °C.[8]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as the compound may be light and air-sensitive.[8][16]
References
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Springer. (2014). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid... a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Retrieved from [Link]
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